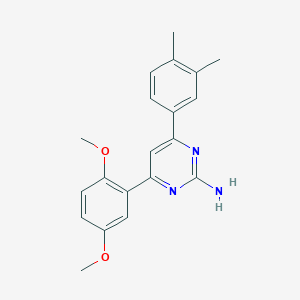

4-(2,5-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine

Description

4-(2,5-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a 2,5-dimethoxyphenyl group at the 4-position and a 3,4-dimethylphenyl group at the 6-position of the pyrimidine core. This compound is structurally distinct due to its methoxy and methyl substituents, which influence its electronic and steric properties.

Properties

IUPAC Name |

4-(2,5-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-12-5-6-14(9-13(12)2)17-11-18(23-20(21)22-17)16-10-15(24-3)7-8-19(16)25-4/h5-11H,1-4H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESOXUKYXAORJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=C(C=CC(=C3)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.

Substitution Reactions: The aromatic rings are introduced through nucleophilic substitution reactions, where the methoxy and methyl groups are added to the phenyl rings.

Final Assembly: The substituted aromatic rings are then coupled with the pyrimidine core through a series of coupling reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large-scale reactors to carry out the condensation and substitution reactions in a controlled environment.

Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield, while minimizing the production time and waste.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

The compound 4-(2,5-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine (CAS Number: 1354915-82-4) is a pyrimidine derivative that has garnered attention in various scientific research applications. This article explores its chemical properties, biological activities, and potential applications in medicinal chemistry and other fields.

Medicinal Chemistry

Anticancer Activity : Research indicates that pyrimidine derivatives can exhibit anticancer properties. Compounds similar to 4-(2,5-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine have been studied for their ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. For instance, studies have shown that modifications of the pyrimidine structure can enhance cytotoxicity against various cancer cell lines.

Enzyme Inhibition : This compound has potential as an inhibitor of specific enzymes linked to disease processes. Pyrimidines are known to interact with kinases and other enzymes, which could be valuable in developing treatments for conditions such as diabetes and cancer.

Neuroscience

Neuroprotective Effects : Some studies suggest that pyrimidine derivatives may have neuroprotective effects due to their ability to modulate neurotransmitter systems. The presence of dimethoxy groups could enhance lipophilicity, allowing better penetration through the blood-brain barrier, thus potentially aiding in the treatment of neurodegenerative diseases.

Antimicrobial Activity

Research into related compounds has shown promising antimicrobial properties. The structural characteristics of 4-(2,5-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine may confer similar effects, making it a candidate for further investigation in combating bacterial and fungal infections.

Pharmacological Studies

Pharmacological studies are essential to assess the safety and efficacy of this compound. Preliminary studies focusing on its pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicity profiles are crucial for understanding its potential as a therapeutic agent.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives for their anticancer activity against human breast cancer cell lines. The results indicated that compounds with similar structures to 4-(2,5-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine exhibited significant cytotoxic effects, leading to apoptosis in cancer cells.

Case Study 2: Enzyme Inhibition

Research conducted on pyrimidine-based inhibitors demonstrated effective binding affinity to certain kinases involved in cancer progression. The findings suggest that modifications to the pyrimidine core could enhance selectivity and potency against specific targets.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes.

Pathways Involved: It can affect signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural Analogues and Substituent Effects

The biological activity of pyrimidine derivatives is highly dependent on substituent patterns. Below is a comparison of structurally related compounds:

Key Observations :

- Methoxy Groups : The 2,5-dimethoxyphenyl group is common in neurotrophic and kinase-targeting compounds. For example, analogs with this group showed moderate neurotrophic activity in PC12 cells .

- Fluorine and Trimethoxy Groups : The combination of fluorine and trimethoxy groups (e.g., 3,4,5-trimethoxyphenyl) improves RabGGTase inhibition, as seen in docking studies .

Biological Activity

4-(2,5-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine, with CAS number 1354933-06-4, is a synthetic organic compound belonging to the pyrimidine class. Its unique structure, featuring two aromatic rings substituted with methoxy and methyl groups, positions it as a candidate for various biological activities. This article reviews the compound's biological activity based on diverse research findings, including in vitro studies and structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

The molecular formula of the compound is CHNO with a molecular weight of 335.4 g/mol. The chemical structure is characterized by:

- Pyrimidine Core : A six-membered ring containing nitrogen atoms.

- Substituents : A dimethoxyphenyl group and a dimethylphenyl group.

Biological Activity Overview

Research has indicated that compounds in the pyrimidine class can exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of 4-(2,5-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine are summarized below.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

-

In Vitro Cytotoxicity : The compound was screened against various human cancer cell lines such as A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). Results demonstrated significant cytotoxic effects, particularly against A549 cells with an IC value of approximately 5.9 µM .

Cell Line IC (µM) A549 5.9 ± 1.7 SW-480 2.3 ± 0.91 MCF-7 5.65 ± 2.33 - Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased early and late apoptotic cell populations upon treatment . This suggests that it may act through pathways that activate apoptotic signaling.

Anti-inflammatory Activity

While specific studies focusing solely on anti-inflammatory activity were limited, compounds structurally related to 4-(2,5-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine have shown promise in reducing inflammation markers in various models .

Structure-Activity Relationship (SAR)

The SAR analyses indicate that the presence of electron-donating groups like methoxy and methyl significantly influences the biological activity of pyrimidine derivatives:

- Substitution Effects : Compounds with halogen substitutions on phenyl rings exhibited enhanced antiproliferative activity compared to those with methoxy or methyl groups .

- Positioning : Substituents at the para position generally yield better biological outcomes than those at the meta position.

Study Example:

A study highlighted the synthesis and evaluation of various pyrimidine derivatives where structural modifications were made to enhance their anticancer properties. The findings suggested that specific substitutions led to improved cytotoxicity against targeted cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.